4-Fluoroeticlopride
Description
4-Fluoroeticlopride is a fluorinated organic compound synthesized via a multi-step process involving nucleophilic substitution and coupling reactions. According to a European patent application (EP 4 374 877 A2), it is prepared by reacting 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxa-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide with 2-methyl-2-piperidinepropanol under controlled conditions . Key characteristics include:
- Molecular Weight: m/z 785 [M+H]⁺ (mass spectrometry).
- HPLC Retention Time: 1.30 minutes (SMD-TFA05 method).
- Synthetic Yield: 34% after purification via reverse-phase HPLC.
The compound’s structure features a spirocyclic core, fluorine substituents, and trifluoromethyl groups, which likely enhance its metabolic stability and binding affinity in pharmaceutical applications .
Properties
CAS No. |
140161-12-2 |
|---|---|
Molecular Formula |
C17H24ClFN2O3 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
5-chloro-3-ethyl-N-[[(2S,4S)-1-ethyl-4-fluoropyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C17H24ClFN2O3/c1-4-10-6-13(18)16(24-3)14(15(10)22)17(23)20-8-12-7-11(19)9-21(12)5-2/h6,11-12,22H,4-5,7-9H2,1-3H3,(H,20,23)/t11-,12-/m0/s1 |
InChI Key |
YTQYESASLXVXHN-RYUDHWBXSA-N |
SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl |
Isomeric SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2C[C@@H](CN2CC)F)OC)Cl |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)C(=O)NCC2CC(CN2CC)F)OC)Cl |
Other CAS No. |
140161-12-2 |
Synonyms |
3-chloro-5-ethyl-N-((1-ethyl-2-(4-fluoropyrrolidinyl))methyl)-6-hydroxy-2-methoxybenzamide 4-fluoroeticlopride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Biopharmacule Speciality Chemicals
lists fluorinated and chlorinated pyrimidines/pyridines, which share functional groups with 4-Fluoroeticlopride. Key comparisons include:
| Compound Name | Substituents | Applications | Key Differences from this compound |
|---|---|---|---|
| 4-Chloro-5-fluoro-2-methylpyridine | Cl, F, CH₃ | Drug intermediates, agrochemicals | Lacks spirocyclic core; smaller molecular weight |
| 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine | Cl, F, OCH₂CH₃ | Catalysis, ligand synthesis | Methoxy group reduces lipophilicity |
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | Cl, fused pyrrole-pyrimidine system | Kinase inhibitors | Rigid bicyclic system vs. spirocyclic core |
Key Observations :
Trifluoromethyl-Containing Compounds
highlights 4-(trifluoromethyl)aniline derivatives, which share the trifluoromethyl motif with this compound:
| Compound Name | Substituents | Applications | Key Differences from this compound |
|---|---|---|---|
| 4-(Trifluoromethyl)aniline | CF₃, NH₂ | Leflunomide synthesis | Simpler structure; lacks heterocyclic complexity |
| 4-Aminobenzotrifluoride | CF₃, NH₂ | Polymer chemistry | No fluorine or spirocyclic elements |
Key Observations :
- Trifluoromethyl groups in both compound classes enhance electron-withdrawing effects, but this compound’s additional fluorine atoms likely improve polarity and solubility .
Critical Analysis of Functional Group Impact
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase binding precision compared to chlorine in analogues like 4-chloro-5-fluoro-2-methylpyridine .
- Trifluoromethyl vs. Methyl : The CF₃ group in this compound enhances lipophilicity and metabolic stability relative to methyl groups in simpler pyridines .
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